1-chloro-2-(2-phenylethynyl)benzene
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Overview
Description
1-chloro-2-(2-phenylethynyl)benzene is an organic compound with the molecular formula C14H9Cl. It is a derivative of benzene, where a chlorine atom and a phenylethynyl group are substituted at the 1 and 2 positions, respectively. This compound is known for its applications in organic synthesis and material science due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-chloro-2-(2-phenylethynyl)benzene can be synthesized through various methods, one of which involves the palladium-catalyzed Kumada cross-coupling reaction. In this method, a chlorobenzene derivative reacts with a phenylacetylene derivative in the presence of a palladium catalyst and a base . The reaction typically occurs under mild conditions, making it efficient and practical for laboratory synthesis.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis apply. Industrial production would likely involve optimizing the Kumada cross-coupling reaction for higher yields and purity, using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 1-chloro-2-(2-phenylethynyl)benzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions, where an electrophile replaces a hydrogen atom on the ring.
Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Common reagents include bromine, chlorine, and nitric acid, often in the presence of a Lewis acid catalyst.
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are used under basic conditions.
Major Products:
Electrophilic Aromatic Substitution: Products include brominated, chlorinated, or nitrated derivatives of this compound.
Nucleophilic Substitution: Products include phenylethynyl derivatives with various substituents replacing the chlorine atom.
Scientific Research Applications
1-chloro-2-(2-phenylethynyl)benzene has several applications in scientific research:
Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules.
Material Science: Its unique structure makes it useful in the development of advanced materials, such as polymers and nanomaterials.
Medicinal Chemistry: It is used in the synthesis of pharmaceutical intermediates and potential drug candidates.
Mechanism of Action
The mechanism of action of 1-chloro-2-(2-phenylethynyl)benzene primarily involves its reactivity in organic synthesis. The phenylethynyl group can participate in various coupling reactions, while the chlorine atom can undergo substitution reactions. These properties make it a versatile intermediate in the synthesis of complex organic molecules .
Comparison with Similar Compounds
1-Bromo-2-(phenylethynyl)benzene: Similar structure but with a bromine atom instead of chlorine.
1-Chloro-4-(phenylethynyl)benzene: The phenylethynyl group is positioned at the 4 position instead of the 2 position.
Uniqueness: 1-chloro-2-(2-phenylethynyl)benzene is unique due to the specific positioning of the chlorine and phenylethynyl groups, which influences its reactivity and applications in organic synthesis. The presence of the chlorine atom allows for further functionalization, making it a valuable intermediate in various chemical reactions.
Properties
CAS No. |
10271-57-5 |
---|---|
Molecular Formula |
C14H9Cl |
Molecular Weight |
212.67 g/mol |
IUPAC Name |
1-chloro-2-(2-phenylethynyl)benzene |
InChI |
InChI=1S/C14H9Cl/c15-14-9-5-4-8-13(14)11-10-12-6-2-1-3-7-12/h1-9H |
InChI Key |
IUGPZGPRLHJZAW-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C#CC2=CC=CC=C2Cl |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2=CC=CC=C2Cl |
Key on ui other cas no. |
10271-57-5 |
Origin of Product |
United States |
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